molecular formula C11H20N2O B7544874 N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide

N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide

Cat. No. B7544874
M. Wt: 196.29 g/mol
InChI Key: AJFPVTFBIQVYMK-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide, commonly known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

DPCPX has been used in various scientific research applications, including studies on the adenosine system, cardiovascular system, and central nervous system. It has been shown to have potential therapeutic applications for cardiovascular diseases, such as hypertension and ischemia-reperfusion injury. Additionally, DPCPX has been studied for its potential role in the treatment of neurological disorders, such as Parkinson's disease and epilepsy.

Mechanism of Action

DPCPX acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of various physiological processes, including cardiovascular function, neurotransmission, and inflammation. By blocking the adenosine A1 receptor, DPCPX can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
DPCPX has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of myocardial infarct size, and the modulation of neurotransmitter release. Additionally, DPCPX has been shown to have potential anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor without affecting other adenosine receptors. However, one limitation of using DPCPX is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for the study of DPCPX. One area of interest is the potential therapeutic applications of DPCPX for neurological disorders, such as Parkinson's disease and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of DPCPX and its potential role in modulating the adenosine system. Finally, the development of more potent and selective adenosine A1 receptor antagonists may provide new opportunities for the study of this receptor and its potential therapeutic applications.

Synthesis Methods

The synthesis of DPCPX involves the reaction of 1-(2-deoxy-β-D-ribofuranosyl)-3,7-dimethylxanthine with 1,3-dimethyl-2-nitrobenzene in the presence of sodium hydride. The resulting product is then reduced with hydrogen gas in the presence of palladium on carbon to form DPCPX.

properties

IUPAC Name

N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-4-7-13-8-5-10(6-9-13)11(14)12(2)3/h4,10H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFPVTFBIQVYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-prop-2-enylpiperidine-4-carboxamide

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